molecular formula C23H23FN4O2S B2718895 N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899986-71-1

N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

货号: B2718895
CAS 编号: 899986-71-1
分子量: 438.52
InChI 键: ZXTIDLUHZJOEDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition and the modulation of cellular proliferation pathways . Its molecular structure incorporates a hexahydroquinazolin-4-yl core, a motif present in various biologically active molecules studied for their effects on kinesins and other cellular targets . The compound features a thioacetamide linker connecting the dihydroquinazolinone scaffold to a 3-fluoro-4-methylphenyl group, a structural feature that can influence both the molecule's bioavailability and its binding affinity to target proteins . The pyridin-4-ylmethyl substitution further enhances its potential as a key intermediate in the development of novel therapeutic agents. This product is strictly for research applications, such as in vitro assay development, high-throughput screening, and as a standard in analytical chemistry. It is presented with comprehensive documentation, including detailed analytical data to verify its identity and purity, supporting its reliable use in critical research environments . All researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

属性

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-15-6-7-17(12-19(15)24)26-21(29)14-31-22-18-4-2-3-5-20(18)28(23(30)27-22)13-16-8-10-25-11-9-16/h6-12H,2-5,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTIDLUHZJOEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement that includes a fluorinated aromatic ring, a thioacetamide group, and a hexahydroquinazoline moiety. The molecular formula is C22H21FN4O2SC_{22}H_{21}FN_{4}O_{2}S with a molecular weight of 424.5 g/mol.

PropertyValue
Molecular FormulaC22H21FN4O2SC_{22}H_{21}FN_{4}O_{2}S
Molecular Weight424.5 g/mol
CAS Number933231-19-7

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of thioacetamides can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the antiproliferative effects of similar compounds on human cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results demonstrated IC50 values in the micromolar range, indicating moderate to strong inhibitory activity against these cell types .

Antimicrobial Activity

Compounds with similar structures have also been tested for their antimicrobial properties. For example, derivatives have shown promising results against Gram-positive bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table: Antimicrobial Efficacy of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/mL
Compound BCandida albicans25 μg/mL

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been identified as modulators of protein kinase activity, which plays a crucial role in cellular signaling pathways related to cancer progression .
  • Interaction with DNA : Some derivatives exhibit the ability to intercalate into DNA or inhibit topoisomerase enzymes, leading to disruption of DNA replication and transcription processes .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or the modulation of Bcl-2 family proteins .

科学研究应用

Pharmacological Applications

  • Antitubercular Activity
    • Compounds with similar structures have shown promising antitubercular activities. For instance, derivatives of phenylacetamides have been evaluated for their efficacy against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 4 μg/mL . This suggests that N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide could be explored further as a potential candidate for antitubercular drug development.
  • Anticancer Potential
    • Similar compounds have been assessed for their anticancer properties. The structural motifs in this compound may contribute to inhibitory effects on tumor cell proliferation through various mechanisms. The exploration of its activity against different cancer cell lines could yield significant insights into its therapeutic potential.
  • Enzyme Inhibition
    • The compound's unique structure suggests it may act as an enzyme inhibitor. Research indicates that similar compounds have been effective in modulating neurotransmitter receptors and other enzymes involved in critical biological pathways. This aspect warrants further investigation to determine specific targets and mechanisms of action.

Synthetic Approaches

The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions to achieve high yields and purity. Techniques such as chromatography are often employed for purification purposes.

Case Studies and Research Findings

A detailed examination of case studies involving similar compounds can provide insights into the efficacy and safety profiles of this compound:

StudyFindings
Study AInvestigated the antitubercular activity of related compounds with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H 37Rv .
Study BAssessed the anticancer properties of phenylacetamide derivatives showing significant activity against various tumor cell lines.
Study CEvaluated enzyme inhibition potential highlighting interactions with neurotransmitter systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the quinazolinone-thioacetamide scaffold but differing in substituents, saturation, or biological activity.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Substituents (Quinazolinone) Substituents (Acetamide) Key Findings
Target Compound: N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide Hexahydroquinazolinone (saturated) Pyridin-4-ylmethyl (position 1) 3-fluoro-4-methylphenyl Unique pyridine incorporation; potential enhanced metabolic stability
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) 3,4-Dihydroquinazolinone 4-Sulfamoylphenyl Phenyl High yield (87%), high melting point (269°C); sulfonamide group may improve bioavailability
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 3,4-Dihydroquinazolinone Phenyl Ethylamino Moderate anti-inflammatory activity; outperformed Diclofenac in potency with lower ulcerogenicity
N-(3-Fluoro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide 3,4-Dihydroquinazolinone 4-Methylphenyl (p-tolyl) 3-fluoro-4-methylphenyl Structural isomer of target compound; dihydro core may reduce stability vs. hexahydro
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide Thieno-pyrimidinone Ethyl, dimethyl Mesityl (2,4,6-trimethylphenyl) Thieno-fused core; distinct electronic properties due to sulfur atom

Key Insights from Structural Comparisons

Substituent Effects: Pyridin-4-ylmethyl group: Unlike phenyl or sulfamoylphenyl substituents in analogs, this group may enhance solubility or target-specific interactions (e.g., kinase binding via pyridine’s nitrogen) . Fluorinated Acetamide: The 3-fluoro-4-methylphenyl group likely increases lipophilicity and resistance to enzymatic cleavage compared to non-fluorinated derivatives (e.g., Compound 5) .

Biological Activity Trends: Ethylamino-substituted analogs (e.g., ) demonstrate that nitrogen-containing substituents on the acetamide can enhance anti-inflammatory activity. Sulfamoylphenyl-substituted compounds (e.g., Compound 5) show higher melting points, suggesting stronger intermolecular forces and crystalline stability .

Research Findings and Implications

  • Thermal Stability: High melting points (e.g., 315.5°C for Compound 8 ) in sulfamoylphenyl derivatives contrast with lower values for ethylamino-substituted compounds (e.g., 170.5°C for Compound 9 ), indicating substituent-dependent stability.

常见问题

Basic: What synthetic strategies are effective for constructing the hexahydroquinazolinone core in this compound?

Methodological Answer:
The hexahydroquinazolinone core is synthesized via cyclocondensation of diamine precursors (e.g., 1,2-diaminocyclohexane) with carbonyl reagents like urea or thiourea. Key steps include:

  • Substitution reactions : Alkaline conditions facilitate nucleophilic displacement, as seen in the substitution of nitro groups with pyridinemethanol derivatives .
  • Reductive amination : Iron powder under acidic conditions reduces nitro intermediates to amines, critical for subsequent cyclization .
  • Cyclization : Use condensing agents (e.g., EDC or DCC) to form the quinazolinone ring, as demonstrated in for analogous structures .

Basic: Which spectroscopic techniques are essential for confirming the thioether linkage and pyridin-4-ylmethyl substituent?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The thioether (-S-) adjacent to carbonyls deshields nearby protons (δ 3.5–4.5 ppm). Pyridine protons appear as doublets (δ 8.5–7.5 ppm).
    • ¹³C NMR : Thioether carbons resonate at δ 35–45 ppm, while pyridine carbons appear at δ 120–150 ppm.
  • X-ray Crystallography : Resolves spatial arrangements, as shown in for acetamide derivatives, confirming bond angles and substituent positions .
  • HRMS : Validates molecular weight and fragmentation patterns.

Advanced: How can researchers optimize reaction yields during the introduction of the 3-fluoro-4-methylphenyl group?

Methodological Answer:

  • Protection-Deprotection Strategies : Protect sensitive groups (e.g., amines) during electrophilic substitution.
  • Catalytic Fluorination : Use Cu(I) or Pd(II) catalysts to enhance regioselectivity for fluorine incorporation, minimizing byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, as noted in for analogous acetamide syntheses .

Advanced: What methodologies address discrepancies between computational and experimental binding affinities for kinase targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models to account for solvation effects overlooked in docking studies.
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
    • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Comparative Pharmacophore Analysis : Align with structurally similar bioactive compounds (e.g., thiazole derivatives in ) to identify critical interactions .

Advanced: How can metabolic stability of the fluoro-methylphenyl group be assessed in preclinical models?

Methodological Answer:

  • In Vitro Assays :
    • Liver Microsomes : Incubate with NADPH and quantify parent compound degradation via LC-MS/MS.
    • CYP450 Inhibition Studies : Identify metabolic pathways using isoform-specific probes.
  • In Vivo Studies :
    • Rodent Pharmacokinetics : Monitor plasma clearance and biliary excretion (via bile duct cannulation).
  • Structural Insights : Fluorine’s electron-withdrawing effects reduce oxidative metabolism, as suggested in ’s discussion on functional group optimization .

Basic: What purification techniques are recommended for isolating this compound post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts, as applied in for thiazole analogs .

Advanced: How do steric and electronic effects influence the compound’s bioactivity?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., pyridin-4-ylmethyl) may hinder target binding. ’s crystallographic data highlights steric repulsion in analogous acetamides .
  • Electronic Effects : The fluorine atom’s electronegativity enhances binding to electron-rich kinase domains. Comparative studies with non-fluorinated analogs () quantify these effects .

Basic: What safety protocols are critical when handling intermediates with nitro or sulfur groups?

Methodological Answer:

  • Nitro Compounds : Use explosion-proof equipment due to shock sensitivity.
  • Thiols/Sulfides : Work under inert atmosphere (N₂/Ar) to prevent oxidation.
  • PPE : Nitrile gloves and fume hoods, as emphasized in ’s safety guidelines .

Advanced: How can structural modifications enhance this compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

  • Lipophilicity Optimization : Introduce alkyl chains or reduce polar surface area (<90 Ų).
  • P-glycoprotein Inhibition : Co-administer inhibitors (e.g., cyclosporine A) to assess efflux effects.
  • In Silico Predictions : Use BBB-specific algorithms (e.g., BOILED-Egg model) guided by ’s pharmacokinetic insights .

Advanced: What strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Profiling : Test across diverse panels (e.g., NCI-60) to identify genotype-specific sensitivities.
  • Mechanistic Studies :
    • RNA Sequencing : Identify differentially expressed genes in responsive vs. resistant lines.
    • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm on-target activity.
  • Metabolomic Analysis : Compare intracellular metabolite levels (e.g., ATP, glutathione) to explain variability, as in ’s antimicrobial studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。